N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide
CAS No.: 1007173-45-6
Cat. No.: VC11962665
Molecular Formula: C26H25N7O2
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007173-45-6 |
|---|---|
| Molecular Formula | C26H25N7O2 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C26H25N7O2/c1-16-8-10-20(11-9-16)35-14-24(34)30-23-12-18(3)31-33(23)26-21-13-29-32(25(21)27-15-28-26)22-7-5-6-17(2)19(22)4/h5-13,15H,14H2,1-4H3,(H,30,34) |
| Standard InChI Key | RYKBCCQKEJRQGR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC(=C5C)C)C |
Introduction
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide is a complex organic compound belonging to the class of heterocyclic compounds. It is particularly noted for its intricate molecular structure, which includes multiple heterocyclic rings and functional groups. This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include the formation of pyrazole and pyrimidine rings using various reagents and conditions. For similar compounds, solvents like dimethylformamide and catalysts such as piperidine are often used to optimize yield and purity.
Biological Activity
Compounds with similar structures to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide are known for their interactions with targets involved in cell proliferation and inflammation. Pyrazolo[3,4-d]pyrimidine derivatives are often explored for their pharmacological properties, including roles as kinase inhibitors, which are valuable in cancer therapy.
Research Findings
While specific research findings on N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide are not available, related compounds have shown promise in medicinal chemistry. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been studied for its anti-inflammatory potency as a potential 5-lipoxygenase (5-LOX) inhibitor .
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume